molecular formula C13H22N2O4 B13487529 4-(2-Oxo-oxazolidin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester

4-(2-Oxo-oxazolidin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13487529
M. Wt: 270.32 g/mol
InChI Key: HYJIEXPVBIPXBS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H24N2O4 It is a derivative of piperidine and oxazolidinone, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxazolidinone intermediates.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicine, this compound is explored for its potential use in developing new pharmaceuticals. Its structural features make it a candidate for designing drugs that target specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, tert-butyl 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-[(3-benzoyl-2-tert-butyl-4-methyl-5-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indole-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of piperidine and oxazolidinone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-11(16)14-6-4-10(5-7-14)15-8-9-18-12(15)17/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJIEXPVBIPXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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